molecular formula C8H13N3 B1327159 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1172505-99-5

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Cat. No. B1327159
CAS RN: 1172505-99-5
M. Wt: 151.21 g/mol
InChI Key: BLOWQNCPKAFDCL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine” include a molecular weight of 151.21 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: is a versatile building block in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in many natural products like vitamins, hormones, and antibiotics . The ability to create poly-substituted heterocyclic compounds and fused heterocyclic compounds makes this chemical a valuable tool in pharmaceutical research.

Medicinal Chemistry

In medicinal chemistry, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is used to design and synthesize novel drugs. Its structure is similar to many biologically active compounds, making it an ideal candidate for drug discovery and development .

Organic Synthesis

This compound serves as a functional reagent in organic synthesis, enabling the construction of complex organic molecules. It’s particularly useful in reactions that form C–C and C–N bonds, which are foundational in creating a wide range of organic products .

Development of Functional Materials

Due to its nitrogen-containing aromatic heterocycle, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is also used in the development of functional materials. These materials have applications in various industries, including polymers, dyes, and advanced materials engineering .

Safety and Hazards

The safety information for “3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWQNCPKAFDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649475
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

CAS RN

1172505-99-5
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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